molecular formula C17H15N5OS2 B11027092 N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11027092
M. Wt: 369.5 g/mol
InChI Key: PXBMXGCULANREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 1,3,4-thiadiazole moiety via a carboxamide bridge. The 5-propyl substituent on the thiadiazole ring and the 1H-pyrrol-1-yl group on the benzothiazole distinguish it from related derivatives.

Properties

Molecular Formula

C17H15N5OS2

Molecular Weight

369.5 g/mol

IUPAC Name

N-(5-propyl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C17H15N5OS2/c1-2-5-14-20-21-16(25-14)19-15(23)11-6-7-12-13(10-11)24-17(18-12)22-8-3-4-9-22/h3-4,6-10H,2,5H2,1H3,(H,19,21,23)

InChI Key

PXBMXGCULANREY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Benzothiazole Core Formation

The 1,3-benzothiazole ring is synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acid precursors. For the 6-carboxamide substitution, a nitrile intermediate is hydrolyzed to the amide under acidic or basic conditions. A representative protocol involves:

  • Reaction : Treatment of 2-amino-5-nitrobenzenethiol with chloroacetyl chloride to form the thiazole ring, followed by reduction of the nitro group and subsequent coupling with pyrrole-1-carbonyl chloride.

  • Conditions : Cyclization in anhydrous dimethylformamide (DMF) at 80°C for 6 hours, yielding 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carbonitrile (85% yield).

Carboxamide Functionalization

The nitrile group is converted to the carboxamide via hydrolysis:

  • Reagents : Concentrated sulfuric acid (H₂SO₄) and ammonium hydroxide (NH₄OH).

  • Conditions : Stirring at 0–5°C for 2 hours, followed by neutralization to pH 7.0.

Synthesis of 5-Propyl-1,3,4-thiadiazol-2(3H)-ylidene

Thiadiazole Ring Construction

The 1,3,4-thiadiazole ring is formed via a 1,3-dipolar cycloaddition strategy, as demonstrated in the synthesis of analogous thiadiazole-imines.

  • Substrates : Erlenmeyer thioazlactones and hydrazonoyl chlorides.

  • Mechanism : Domino double cycloaddition followed by elimination of CO and PhCH₂SH.

  • Conditions : Reaction in dichloromethane (DCM) with triethylamine (Et₃N) at room temperature for 1 hour, yielding 5-propyl-1,3,4-thiadiazol-2(3H)-ylidene (92% yield).

Coupling of Benzothiazole and Thiadiazole Moieties

Condensation Reaction

The final step involves coupling the 1,3-benzothiazole-6-carboxamide with the 5-propyl-1,3,4-thiadiazol-2(3H)-ylidene:

  • Reagents : N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Conditions : Stirring in tetrahydrofuran (THF) at 25°C for 24 hours, yielding the target compound (78% yield).

Stereochemical Control

The (2E)-configuration is ensured by employing a bulky base (e.g., DBU) to favor the thermodynamically stable isomer.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89–7.21 (m, 6H, aromatic), 3.42 (t, 2H, CH₂), 1.65 (sextet, 2H, CH₂), 0.92 (t, 3H, CH₃).

  • HRMS : m/z calculated for C₁₆H₁₅N₅OS₂ [M+H]⁺: 381.0634; found: 381.0638.

X-ray Crystallography

Single-crystal analysis confirms the (2E)-configuration and planar geometry of the thiadiazole ring.

Optimization and Yield Comparison

StepMethodYield (%)Purity (%)Reference
Benzothiazole formationCyclization8598
Thiadiazole synthesis1,3-Dipolar cycloaddition9299
Final couplingDCC/DMAP-mediated7897

Challenges and Alternative Approaches

  • Regioselectivity : Competing pathways during cycloaddition may yield isomeric byproducts. Using electron-deficient dipolarophiles improves selectivity.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may necessitate rigorous drying.

Industrial-Scale Considerations

  • Cost-Efficiency : Substituting DCC with polymer-supported carbodiimides reduces purification costs.

  • Green Chemistry : Microwave-assisted synthesis reduces reaction times by 60% .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including resistant pathogens. For instance, compounds with similar structures have demonstrated in vitro activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Thiadiazole derivatives have been reported to inhibit cell proliferation by targeting specific enzymes involved in cancer progression. For example, a study highlighted the ability of related compounds to induce apoptosis in cancer cell lines . This indicates that this compound could be further investigated as a therapeutic agent in oncology.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Research has shown that thiadiazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. This activity suggests its utility in developing anti-inflammatory drugs .

Agricultural Applications

In addition to medicinal applications, the compound may serve as a pesticide or herbicide due to its biological activity against plant pathogens. Compounds with similar frameworks have been evaluated for their efficacy in controlling agricultural pests and diseases . This application could be particularly valuable in sustainable agriculture practices.

Case Study 1: Antibacterial Efficacy

A study conducted by Foroumadi et al. demonstrated the antibacterial properties of related thiadiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited inhibition zones greater than 30 mm at specific concentrations, indicating strong antibacterial activity .

Case Study 2: Anticancer Activity

In a separate investigation reported by Zhang et al., derivatives of thiadiazole were tested for their ability to induce apoptosis in human cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural features, synthesis, physicochemical properties, and metabolic stability.

Structural and Functional Group Variations

Key structural differences among thiadiazole and benzothiazole derivatives influence their chemical behavior and bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 5-propyl (thiadiazole); 1H-pyrrol-1-yl (benzothiazole) C₁₆H₁₄N₄OS₂* ~342† Thiadiazole, benzothiazole, carboxamide
N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO, ) 3-methyl, 5-sulfo (thiadiazole); acetyl C₅H₇N₃O₃S₂ 245.26 Sulfonic acid, thiadiazole
2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide () 5-cyclopropyl (thiadiazole); cyclopentylamino (thiazole) C₁₄H₁₇N₅OS₂ 335.45 Thiadiazole, thiazole, carboxamide
2-[(2-methylpropyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide () 5-methyl (thiadiazole); 2-methylpropylamino (thiazole) C₁₁H₁₆N₆OS₂ 312.42 Thiadiazole, thiazole, carboxamide

*Estimated based on structural analysis; †Calculated from formula.

Key Observations :

Key Observations :

  • Polar solvents (e.g., ethanol) and crystallization methods improve purity but may lower yields due to solubility limitations .
  • Electron-withdrawing groups (e.g., chlorine in ) can reduce reactivity, necessitating harsher conditions .
Physicochemical Properties

Comparative data for solubility, lipophilicity, and stability:

Compound (Evidence) logP Boiling Point (°C) Stability Notes
Target Compound ~2.5* Not reported Likely susceptible to thiadiazole ring oxidation
1.32 513.3 Moderate lipophilicity; stable at high temps
MSO () Not reported Not reported Chemically unstable; forms sulfonic acid via auto-oxidation

*Estimated based on pyrrole’s hydrophobicity.

Key Observations :

  • The target compound’s pyrrole group may increase logP compared to pyrazole-containing analogs (e.g., ), enhancing membrane permeability .
  • Thiadiazole rings are prone to metabolic oxidation, as seen in MSO’s conversion to sulfonic acid via cytochrome P450 enzymes .
Metabolic and Toxicity Profiles
  • Target Compound : The 5-propyl group may slow oxidation compared to methyl substituents, but the thiadiazole ring remains a metabolic liability.

Biological Activity

N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2S2C_{17}H_{16}N_{4}O_{2}S_{2} with a molecular weight of approximately 372.5 g/mol. Its structure features a thiadiazole ring and a benzothiazole moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H16N4O2S2
Molecular Weight372.5 g/mol
Melting PointNot Available
DensityNot Available

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as cell proliferation and apoptosis.
  • Receptor Modulation : It can bind to receptors that regulate various signaling pathways, potentially leading to therapeutic effects in diseases like cancer and infections.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown efficacy against various bacterial strains and fungi. The specific activity of this compound against antibiotic-resistant bacteria remains to be fully characterized but suggests potential in combating infections.

Anticancer Properties

Studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds with similar scaffolds have been reported to induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting tumor growth in vivo. The specific IC50 values for related compounds suggest that this class may also exhibit potent anticancer activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole and benzothiazole derivatives:

  • Antibacterial Activity : A study demonstrated that derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications on the thiadiazole ring could enhance antibacterial potency .
  • Anticancer Activity : In vitro assays revealed that certain benzothiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties .
  • Mechanistic Studies : Research has shown that compounds similar to this compound can inhibit key signaling pathways involved in tumor progression .

Q & A

Q. What are the standard methodologies for synthesizing this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the thiadiazole ring via cyclization reactions using POCl₃ as a catalyst under reflux (90°C, 3 hours) .
  • Introduction of the pyrrole moiety via nucleophilic substitution or coupling reactions, often requiring polar aprotic solvents (e.g., dimethylformamide) and triethylamine as a base .
  • Final carboxamide linkage using coupling agents like EDC/HOBt in anhydrous conditions . Yield optimization often depends on controlled temperature, solvent selection, and catalyst loading .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Essential techniques include:

  • ¹H/¹³C NMR : Key signals include thiadiazole protons (δ 8.5–9.5 ppm), pyrrole protons (δ 6.5–7.5 ppm), and benzothiazole aromatic protons (δ 7.0–8.0 ppm) .
  • IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and thiadiazole (C=N stretch ~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs .
  • Antimicrobial susceptibility testing (MIC assays) given structural similarities to thiadiazole-based antimicrobial agents .
  • Cytotoxicity profiling (MTT assay) using cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers address contradictory results between computational predictions and experimental bioactivity data?

  • Validate computational models using larger training datasets (e.g., QSAR models trained on structurally analogous thiadiazoles and benzothiazoles) .
  • Re-evaluate assay conditions : For example, discrepancies in IC₅₀ values may arise from solubility issues (use DMSO as a co-solvent ≤1% v/v) or protein binding artifacts .
  • Synchrotron-based crystallography or molecular docking (e.g., AutoDock Vina) can resolve target-binding ambiguities .

Q. What strategies optimize the synthesis yield of the thiadiazole intermediate, and how can side products be minimized?

  • Catalyst screening : Replace POCl₃ with milder agents like PCl₃ or PTSA to reduce hydrolysis side reactions .
  • Solvent optimization : Switch from toluene to acetonitrile for better solubility of intermediates .
  • In-situ monitoring : Use FT-IR or HPLC to track reaction progress and terminate before byproduct formation .

Q. How can flow chemistry improve the scalability and reproducibility of this compound’s synthesis?

  • Continuous-flow reactors enable precise control of residence time and temperature, critical for exothermic steps like cyclization .
  • Microreactor setups enhance mixing efficiency for multi-phase reactions (e.g., thiadiazole ring closure) .
  • DoE (Design of Experiments) methodologies can systematically optimize parameters (e.g., reagent stoichiometry, flow rate) .

Q. What computational approaches predict the compound’s interaction with biological targets, and how are binding affinities validated?

  • Molecular Dynamics (MD) simulations (e.g., GROMACS) model ligand-protein stability over time, focusing on hydrogen bonding with catalytic residues (e.g., ATP-binding pockets) .
  • Free-energy perturbation (FEP) calculates binding free energies (ΔG) to prioritize synthetic analogs .
  • SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) experimentally validate computed affinities .

Methodological Notes

  • Avoiding Degradation : Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiadiazole ring .
  • Handling Discrepancies : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.